molecular formula C12H7ClN2S B184962 4-Chloro-6-phenylthieno[2,3-d]pyrimidine CAS No. 35970-79-7

4-Chloro-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B184962
CAS No.: 35970-79-7
M. Wt: 246.72 g/mol
InChI Key: WJFATWIQZZNARY-UHFFFAOYSA-N
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Description

4-Chloro-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a phenyl group at the 6-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenylthieno[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophene-3-carboxylic acid derivatives with appropriate reagents. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with ethyl isothiocyanate in the presence of sodium hydroxide can yield the desired thienopyrimidine scaffold .

Another method involves the use of substituted pyrimidine-4-carboxylic acid derivatives as starting materials. These derivatives can undergo cyclization with 2-nitrothiophenes, followed by reduction and further functionalization to obtain the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported as an efficient method for producing this compound in high yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-phenylthieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a versatile scaffold for designing compounds with tailored biological activities and physicochemical properties .

Properties

IUPAC Name

4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFATWIQZZNARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351767
Record name 4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35970-79-7
Record name 4-chloro-6-phenylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-phenylthieno[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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